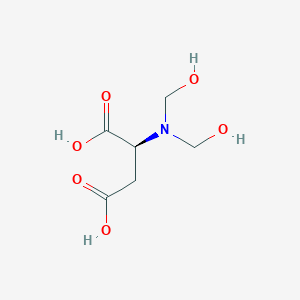![molecular formula C19H20IN3O2 B14587318 1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide CAS No. 61327-98-8](/img/structure/B14587318.png)
1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indolium core, substituted with a nitroanilino group and multiple methyl groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide typically involves a multi-step process. One common method includes the condensation of 1,3,3-trimethylindolenine with 4-nitroaniline in the presence of an appropriate catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain product consistency.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The indolium core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indolium core.
科学研究应用
1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
作用机制
The mechanism of action of 1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide involves its interaction with molecular targets and pathways. The nitroanilino group can participate in redox reactions, influencing cellular processes. The indolium core may interact with biological macromolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar structure but lacks the nitroanilino group.
1,3,3-Trimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-1-ium iodide: Similar structure with an amino group instead of a nitro group.
Uniqueness
1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide is unique due to the presence of the nitroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
61327-98-8 |
|---|---|
分子式 |
C19H20IN3O2 |
分子量 |
449.3 g/mol |
IUPAC 名称 |
4-nitro-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C19H19N3O2.HI/c1-19(2)16-6-4-5-7-17(16)21(3)18(19)12-13-20-14-8-10-15(11-9-14)22(23)24;/h4-13H,1-3H3;1H |
InChI 键 |
RHGAQLUJCWXIKB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)[N+](=O)[O-])C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)



![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)

![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)

![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)

![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)


